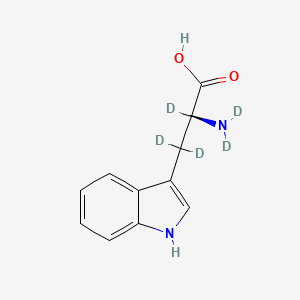

D-Tryptophan (indole-D5)

Overview

Description

D-Tryptophan (indole-D5) is an isotopically labeled analogue of L-Tryptophan . It is often used in biophysical studies for neutron scattering, as an internal standard for the investigation of anti-inflammatory activity of low molecular weight fractions, and in structural elucidation of micronutrients and nutraceutical components present in food stuffs using LC-MS/MS .

Synthesis Analysis

D-Tryptophan and its derivatives are important precursors of a wide range of indole-containing pharmaceuticals and natural products . A one-pot biocatalytic process has been developed to synthesize D-tryptophans from indoles in good yields and high enantiomeric excess (91% to >99%) . This method couples the synthesis of L-tryptophans catalyzed by Salmonella enterica tryptophan synthase with a stereoinversion cascade mediated by Proteus myxofaciens L-amino acid deaminase and an aminotransferase variant .

Molecular Structure Analysis

The distinguishing structural characteristic of D-Tryptophan (indole-D5) is that it contains an indole functional group . The empirical formula is C11D5H7N2O2 and the molecular weight is 209.26 .

Chemical Reactions Analysis

Tryptophan can undergo deamination and hydrolysis by bacteria that express tryptophanase enzyme. Indole is generated by reductive deamination from tryptophan via the intermediate molecule indolepyruvic acid . Tryptophanase catalyzes the deamination reaction, during which the amine (-NH2) group of the tryptophan molecule is removed .

Physical And Chemical Properties Analysis

. It has a melting point of 280-285 °C (dec.) (lit.) . Its optical activity is [α]20/D -30.5°, c = 1 in H2O .

Scientific Research Applications

Biofilm Inhibition

D-Tryptophan-d5 has been found to inhibit bacterial biofilms, which are communities of bacteria that adhere to surfaces and are embedded in a self-produced matrix . This compound significantly inhibited the cell attachment rates of Pseudomonas mendocina and Staphylococcus aureus , two bacteria commonly associated with biofouling in natural settings . This suggests that D-Tryptophan-d5 could be used for biofouling control applications .

Antimicrobial Activity

In addition to its biofilm inhibition properties, D-Tryptophan-d5 has also shown significant antimicrobial effects on both Gram-positive and Gram-negative food-borne pathogens . This suggests that it could be used as a natural, safe, and eco-friendly compound for controlling microbial growth in food products .

Antibiofilm Impacts

D-Tryptophan-d5 has been observed to have antibiofilm impacts . This means it can prevent the formation of biofilms, which are often responsible for persistent infections and are resistant to antibiotics .

Metabolite Profiling

D-Tryptophan-d5 can be used in metabolite profiling studies . For example, it can be used to monitor the levels of tryptophan and its derivatives in various plant foods . This can provide valuable information about the nutritional content of these foods .

Fermentation Substrate

Tryptophan-rich plant sources, which can include D-Tryptophan-d5, can be used as substrates for fermentation by yeast strains . This can result in the production of pharmacologically active metabolites, such as melatonin .

Surface Coating Technologies

The ability of D-Tryptophan-d5 to inhibit biofilm formation suggests that it could be used in the development of surface coating technologies . These coatings could be used to prevent biofouling on various surfaces, such as medical devices or water distribution systems .

Mechanism of Action

Target of Action

D-Tryptophan-d5, also known as D-Tryptophan (indole-D5), primarily targets the D-amino-acid oxidase . This enzyme plays a crucial role in regulating the level of the neuromodulator D-serine in the brain . It also has high activity towards D-DOPA and contributes to dopamine synthesis .

Mode of Action

D-Tryptophan-d5 interacts with its target, D-amino-acid oxidase, to regulate the level of neuromodulators in the brain . It could also act as a detoxifying agent that removes D-amino acids . The compound’s interaction with its target results in changes in the levels of certain neurotransmitters, which can have various effects on the body.

Biochemical Pathways

D-Tryptophan-d5 is involved in the metabolism of tryptophan, which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Result of Action

The action of D-Tryptophan-d5 results in the regulation of the level of the neuromodulator D-serine in the brain . It also contributes to dopamine synthesis . These actions can have various effects on the body, depending on the specific context and the individual’s overall health status.

Safety and Hazards

properties

IUPAC Name |

(2R)-2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m1/s1/i1D,2D,3D,4D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-BZVPBINISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C[C@H](C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312415 | |

| Record name | D-Tryptophan-2,4,5,6,7-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Tryptophan-d5 | |

CAS RN |

1202359-57-6 | |

| Record name | D-Tryptophan-2,4,5,6,7-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202359-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tryptophan-2,4,5,6,7-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.